

Physical Properties of Electrodeposited Ni-Sn Alloys

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Compound of Interest

Compound Name: Nickel;tin

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Electrodeposited Ni-Sn alloys, particularly the equiatomic composition of approximately 65 wt% Sn and 35 wt% Ni, form a unique intermetallic compound (NiSn) that is not readily produced by pyrometallurgical methods.[1] This distinct composition and structure bestow a range of advantageous physical properties that are not merely an average of nickel and tin.[2]

Mechanical Properties: Hardness

Ni-Sn alloy coatings are noted for their high hardness, which contributes to their excellent wear and tarnish resistance.[2][3] The hardness can be influenced by deposition conditions and the resulting microstructure.

Property	Value	Deposition Bath Type	Notes
Vickers Hardness (HV)	6.0 - 7.0 GPa	Not Specified	High hardness is a known characteristic. [3]
Vickers Hardness (HV)	~8.86 GPa	Nickel-based composite	For Ni-TiN/Si3N4 composite, not pure Ni-Sn.[4]
Vickers Hardness (HV)	185 - 290 HV	Nickel-based	For pure Nickel coatings, for comparison.[5]

Note: Data for pure Ni-Sn alloy hardness is often cited qualitatively. The provided values give a general range, with composite and pure nickel values for context.

Corrosion Resistance

One of the most significant properties of electrodeposited Ni-Sn alloys is their exceptional corrosion resistance, which can surpass that of stainless steel in certain environments.^[1] This is attributed to the formation of a stable, tin-rich passive oxide film on the surface.^[1]

Alloy Composition	Test Medium	Corrosion Potential (E _{corr})	Corrosion Current Density (i _{corr})	Reference
Ni-Sn (65/35 wt%)	Synthetic Sweat	N/A (Exceeds Stainless Steel)	N/A (Lower than Nickel)	^[1]
Ni-Sn-P (Increasing Sn)	Deep Eutectic Solvent	More Positive (Noble)	0.584 to 0.284 $\mu\text{A}/\text{cm}^2$	^[6]
Cu ₄₃ Sn ₅₇ (with Ni salt)	3.5 wt.% NaCl	-0.186 V	$1.248 \times 10^{-6} \text{ mA}/\text{cm}^2$	^[7]
Cu ₅₆ Sn ₄₄	3.5 wt.% NaCl	-0.259 V	$9.456 \times 10^{-6} \text{ mA}/\text{cm}^2$	^[7]

Electrical Properties: Resistivity

The electrical resistivity of Ni-Sn alloys is a critical parameter for their application in electronics. The formation of intermetallic compounds like Ni₃Sn₂ and Fe₃Sn (when deposited on iron-containing substrates) can increase resistivity compared to the base metals.^[8]

Alloy System	Deposition Method & Conditions	Resistivity (ρ)	Notes
Ni-Fe wire with Sn	LPCVD at 850 °C	43.2 $\mu\Omega\cdot\text{cm}$	Resistivity increased with Sn content and formation of intermetallics.[8][9]
Ni _{1-x} Fe _x on ITO	Electrodeposition (1200s)	~1.35 $\Omega\cdot\text{cm}$	Resistivity is highly dependent on film thickness and grain size.[10]
Pure Nickel Films	Electrodeposition (60s)	~2.8 Ω	Resistance value, not resistivity. For comparison.[11]

Solderability

Ni-Sn coatings can serve as a solderable finish. However, their performance is dependent on the formation of intermetallic layers at the interface with the solder and the substrate.[12] A nickel underlayer is often recommended to prevent diffusion of copper into the tin-containing layer, which can degrade solderability over time.[12] The wetting balance test is a standard method for quantitatively assessing solderability.[1][13]

Coating System	Solderability Test	Key Finding
Tin-Nickel	General Use	Considered a non-soluble coating, which can be advantageous in soldering processes.[12]
Electroless Ni-P	Wetting Balance	Found to be unacceptable for direct soldering without flux due to poor wettability.[14]
Tin Coatings	Wetting Balance	A standard, versatile method to assess the speed and extent of wetting.[1]

Experimental Protocols

Detailed methodologies for the deposition and characterization of Ni-Sn alloy coatings are provided below, based on standard industry practices and published research.

Protocol for Electrodeposition of Ni-Sn Alloy

This protocol is based on a common fluoride-chloride bath chemistry as described in the literature.[\[2\]](#)

- Substrate Preparation:
 - Mechanically polish the substrate (e.g., copper, steel) to the desired finish (e.g., 1000 grit).
 - Degrease the substrate ultrasonically in an alkaline solution.
 - Rinse thoroughly with deionized water.
 - Activate the surface by dipping in a suitable acid solution (e.g., dilute HCl or H₂SO₄).
 - Rinse again with deionized water immediately before plating.
- Electrolyte Bath Composition (Chloride-Fluoride Bath):
 - Nickel Chloride (NiCl₂·6H₂O)
 - Stannous Chloride (SnCl₂·2H₂O)
 - Ammonium Bifluoride (NH₄HF₂)
 - Note: Specific concentrations vary. A typical bath might contain 25 g/L Tin, 65 g/L Nickel, and 33 g/L Fluoride.[\[1\]](#)
- Plating Parameters:
 - Temperature: Maintain the bath at 65-75 °C.[\[2\]](#)
 - pH: Adjust and maintain the pH at approximately 4.5.[\[1\]](#)

- Anodes: Use separate nickel and tin anodes, or nickel anodes with tin salt replenishment.
- Current Density: Apply a cathodic current density in the range of 0.5-2.0 A/dm².[\[2\]](#)
- Agitation: Employ mild mechanical or air agitation to ensure uniform coating.
- Deposition Time: Control the plating time to achieve the desired coating thickness.
- Post-Treatment:
 - Rinse the plated article thoroughly with deionized water.
 - Dry the sample using clean, compressed air.

Protocol for Vickers Microhardness Testing

This procedure follows the principles outlined in ASTM E384.

- Sample Preparation:
 - Ensure the coated sample is mounted securely on a flat, level stage.
 - The surface of the coating must be clean and free from contaminants.
 - The coating thickness should be at least 10 times the expected indentation depth to avoid influence from the substrate.[\[15\]](#)
- Test Procedure:
 - Select the appropriate load (e.g., 50 or 100 gf) and dwell time (e.g., 10-15 seconds).[\[15\]](#)
 - Using the optical microscope of the hardness tester, focus on the surface of the coating.
 - Initiate the indentation. The diamond indenter will descend, apply the selected load for the specified dwell time, and then retract.
 - Measure the two diagonals of the resulting indentation using the calibrated microscope.
- Calculation:

- Calculate the average diagonal length (d).
- The Vickers Hardness (HV) is calculated using the formula: $HV = 1.854 * (F / d^2)$, where F is the applied load in kgf and d is the average diagonal in mm.[16]
- Perform multiple indentations at different locations and average the results for statistical validity.

Protocol for Potentiodynamic Polarization Corrosion Testing

This protocol is based on the principles described in ASTM G59 and ASTM G61.[11][17]

- Electrochemical Cell Setup:
 - Use a standard three-electrode cell containing the test electrolyte (e.g., 3.5 wt.% NaCl solution).[7]
 - The coated sample serves as the working electrode (WE).
 - Use a platinum or graphite rod as the counter electrode (CE).[18]
 - Use a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[18]
 - Position the Luggin capillary tip of the reference electrode close (2-3 mm) to the working electrode surface.[19]
- Test Procedure:
 - Immerse the electrodes in the electrolyte and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes). [19]
 - Begin the potentiodynamic scan from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) to a potential anodic to the OCP (e.g., +250 mV vs. OCP).
 - Apply a slow, constant scan rate, typically 0.167 mV/s or 0.6 V/h.[17][19]

- Data Analysis:
 - Plot the resulting potential vs. $\log(\text{current density})$ to generate a Tafel plot.
 - Determine the corrosion potential (E_{corr}) at the point of minimum current density.
 - Determine the corrosion current density (i_{corr}) by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the E_{corr} .

Protocol for Four-Point Probe Electrical Resistivity Measurement

This method is standard for measuring the sheet resistance of thin films.

- Sample Preparation:
 - The electrodeposited Ni-Sn film should be on a flat, insulating substrate if possible, or the substrate's conductivity must be accounted for.
 - The film should be uniform in thickness and larger than the probe spacing to minimize edge effects.
- Measurement Procedure:
 - Bring the four co-linear, equally spaced probes into contact with the film surface.
 - Apply a constant DC current (I) through the two outer probes.[\[20\]](#)
 - Measure the voltage drop (V) across the two inner probes using a high-impedance voltmeter.[\[20\]](#)
- Calculation:
 - Calculate the sheet resistance (R_s) using the formula: $R_s = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$. This formula applies to a thin film of infinite extent. Geometric correction factors may be needed for smaller samples.[\[21\]](#)

- Measure the thickness (t) of the Ni-Sn film using a suitable method (e.g., cross-sectional SEM, X-ray fluorescence).
- Calculate the bulk resistivity (ρ) using the formula: $\rho = R_s * t$.

Protocol for Wetting Balance Solderability Test

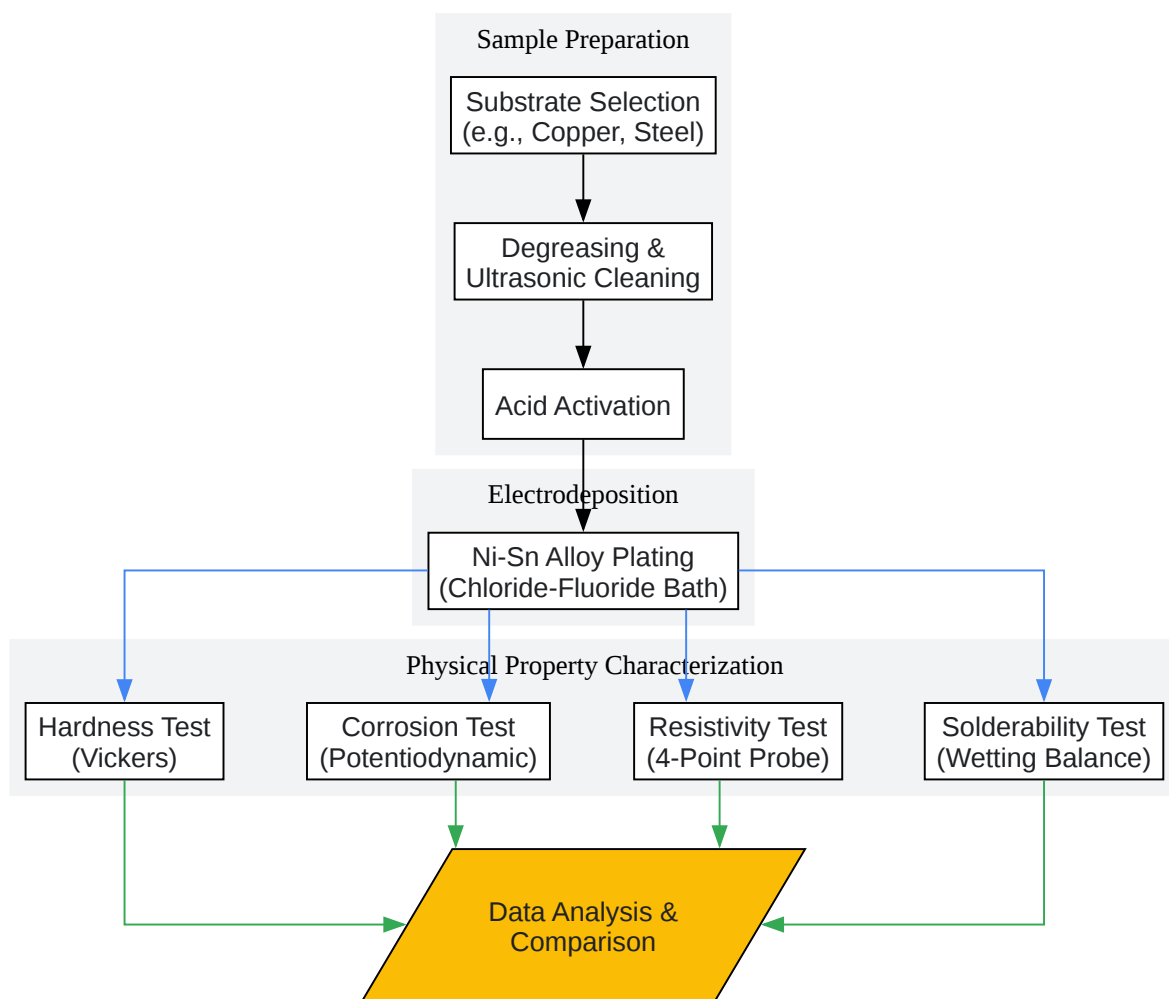
This protocol is based on standards like IPC J-STD-002.[22]

- Sample Preparation:
 - Prepare a test coupon of the Ni-Sn plated material.
 - Apply a standardized flux to the surface to be tested and allow it to dry.[13]
- Test Procedure:
 - Suspend the specimen from a sensitive force transducer (balance) on the test apparatus. [1]
 - Raise a temperature-controlled solder pot containing the desired solder alloy to immerse the specimen to a specified depth at a controlled rate.[13]
 - The instrument records the vertical forces acting on the specimen over time. Initially, an upward buoyancy force is dominant. As the solder wets the surface, a downward surface tension force pulls the specimen into the solder.[1]
- Data Analysis:
 - The output is a wetting curve (force vs. time).
 - Key parameters are extracted from the curve:
 - Wetting Time (t_{zero}): The time taken for the wetting force to cross the zero axis (buoyancy corrected).
 - Maximum Wetting Force (F_{max}): The peak downward force, indicating the extent of wetting.

- Time to F_{max} : The time taken to reach the maximum wetting force.
- These quantitative values are compared against standards to determine pass/fail criteria for solderability.[\[23\]](#)

Visualizations

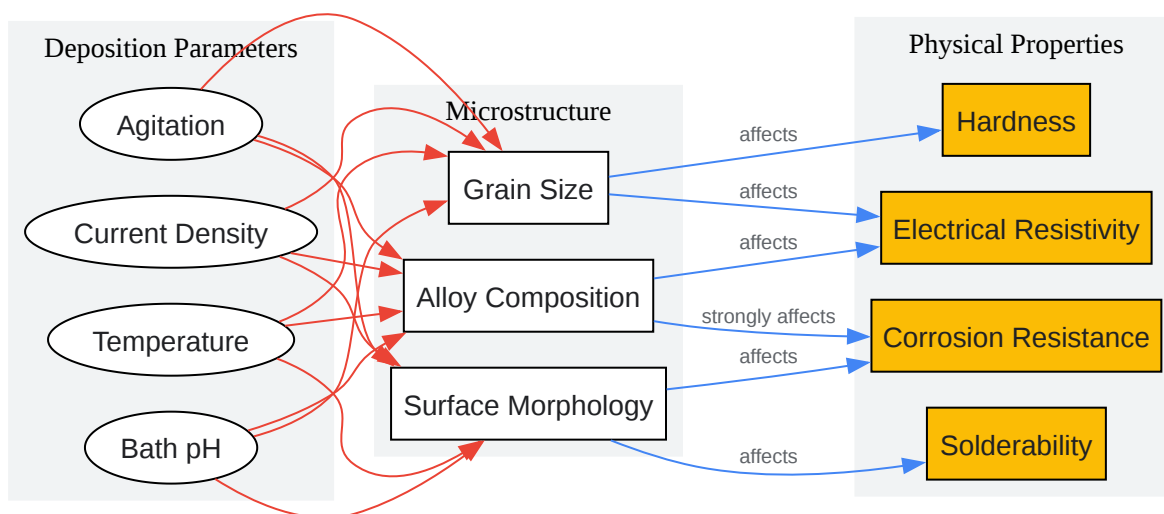
Experimental Workflow for Ni-Sn Coating Characterization



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Caption: Workflow for the electrodeposition and subsequent physical property characterization of Ni-Sn alloys.

Influence of Deposition Parameters on Physical Properties



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Caption: Relationship between electrodeposition parameters, microstructure, and resulting physical properties.

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